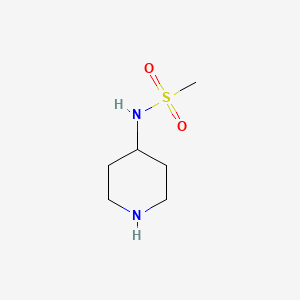

N-(Piperidin-4-yl)methanesulfonamide

Description

Historical Context and Development of Sulfonamide Chemistry

The development of sulfonamide chemistry represents one of the most profound therapeutic revolutions in medical history, beginning with groundbreaking discoveries in the early twentieth century. Sulfanilamide was first synthesized by a German chemist as early as 1908, though its antibacterial activity remained unrecognized for nearly three decades. The pivotal moment occurred in 1927 when the Bayer subsidiary of the I. G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects in animals under the direction of Dr. Gerhard Domagk. This research program was based on the hypothesis that coal-tar dyes capable of binding preferentially to bacteria and parasites might be developed into therapeutic agents for attacking harmful organisms within the body.

The breakthrough came in 1932 when Domagk and his team, working under the general direction of Heinrich Hörlein, discovered that a red dye synthesized by Bayer chemist Josef Klarer exhibited remarkable effects in stopping bacterial infections in mice. This compound, subsequently named Prontosil, became the first medicine ever discovered that could effectively treat a range of bacterial infections inside the body. The mechanism of action was later elucidated by a French research team led by Ernest Fourneau at the Pasteur Institute, including Daniel Bovet, Federico Nitti, and Jacques and Thérèse Tréfouël, who discovered that Prontosil was metabolized into two components within the body, releasing the smaller, colorless, active compound sulfanilamide from the inactive dye portion.

The discovery of sulfonamides established the concept of bioactivation and paved the way for the antibiotic revolution in medicine. Following these initial discoveries, the late 1930s witnessed what became known as the "sulfa craze," during which hundreds of manufacturers produced numerous forms of sulfa compounds. This period of intensive development led to the creation of thousands of molecules containing the sulfanilamide structure, with over 5,400 permutations documented by 1945, yielding improved formulations with greater effectiveness and reduced toxicity.

Position of N-(Piperidin-4-yl)methanesulfonamide within the Sulfonamide Family

This compound occupies a distinctive position within the broader sulfonamide family, representing a modern evolution of the basic sulfonamide structural framework. The sulfonamide functional group is characterized by the structure R−S(=O)₂−NR₂, consisting of a sulfonyl group connected to an amine group. This particular compound exemplifies the synthetic diversification that has occurred since the initial discovery of sulfanilamide, incorporating a piperidine ring system that significantly alters its chemical and physical properties compared to the original aromatic sulfonamides.

The structural characteristics of this compound can be comprehensively described through its molecular properties and structural identifiers. The compound exhibits specific stereochemical and electronic properties that distinguish it from other sulfonamide derivatives, as detailed in the following comprehensive molecular characterization table.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂O₂S | Contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms |

| Molecular Weight | 178.26 g/mol | Relatively low molecular weight facilitating cellular permeability |

| Chemical Abstracts Service Number | 70724-72-0 | Unique chemical registry identifier |

| International Union of Pure and Applied Chemistry Name | N-piperidin-4-ylmethanesulfonamide | Systematic nomenclature designation |

| Simplified Molecular Input Line Entry System | CS(=O)(=O)NC1CCNCC1 | Structural representation for computational applications |

| International Chemical Identifier Key | NAEICDPYHCEZMG-UHFFFAOYSA-N | Universal chemical structure identifier |

The compound's physicochemical properties further illuminate its position within the sulfonamide family, demonstrating characteristics that make it suitable for various research applications while maintaining the core sulfonamide functionality.

| Physicochemical Property | Value | Research Implications |

|---|---|---|

| Topological Polar Surface Area | 58.2 Ų | Moderate polarity affecting membrane permeability |

| Partition Coefficient (LogP) | -0.7124 | Hydrophilic character favoring aqueous solubility |

| Hydrogen Bond Acceptors | 3 | Potential for intermolecular interactions |

| Hydrogen Bond Donors | 2 | Capability for hydrogen bonding networks |

| Rotatable Bonds | 2 | Limited conformational flexibility |

| Storage Temperature | 4°C | Stability requirements for research applications |

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its incorporation of the piperidine scaffold, which has emerged as one of the most prevalent structural motifs in pharmaceutical development. The piperidine ring system is found in over seventy different types of commercial drugs, establishing it as a privileged pharmacophore capable of providing potent and selective ligands for a diverse range of biological targets. This structural framework demonstrates remarkable versatility, with substitution patterns occurring at various positions around the ring, creating opportunities for extensive structure-activity relationship studies.

Research applications of this compound extend across multiple domains of chemical and biological investigation. In biochemical research, compounds containing the piperidine-sulfonamide combination have been utilized in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways. The compound serves as a valuable building block in synthetic chemistry, enabling the development of more complex molecular architectures through various chemical transformations. Its methanesulfonamide moiety provides opportunities for further chemical modification, allowing researchers to explore structure-activity relationships and optimize biological properties.

The structural diversity achievable through modification of the piperidine-sulfonamide framework has been demonstrated in numerous research contexts. Studies have shown that subtle structural changes in compounds containing this scaffold can lead to distinct biological activities and interaction profiles. For instance, N-substituted piperidin-4-yl-methanamine derivatives have been explored as chemokine receptor antagonists, with structure-activity relationship studies revealing important hydrophobic interactions that determine binding affinity and indicate key ligand-receptor interactions.

Contemporary research efforts continue to explore the potential of sulfonamide-containing compounds in addressing bacterial resistance issues, as sulfa drugs are receiving renewed interest for the treatment of infections caused by bacteria resistant to other antibiotics. The incorporation of piperidine rings into sulfonamide structures represents a strategic approach to developing new therapeutic agents that can overcome resistance mechanisms while maintaining the fundamental antibacterial properties of the sulfonamide class.

Properties

IUPAC Name |

N-piperidin-4-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEICDPYHCEZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585399 | |

| Record name | N-(Piperidin-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-72-0 | |

| Record name | N-(Piperidin-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70724-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

-

- Piperidine (amine source)

- Methanesulfonyl chloride (sulfonylating agent)

- Triethylamine (base)

- Solvent (e.g., dichloromethane)

-

- Dissolve piperidine in anhydrous solvent under inert atmosphere.

- Cool the solution to 0–5 °C.

- Slowly add methanesulfonyl chloride dropwise with stirring.

- Add triethylamine gradually to neutralize HCl formed.

- Stir the reaction mixture at room temperature for several hours.

- Filter off triethylammonium chloride precipitate.

- Concentrate the filtrate and purify the crude product by recrystallization.

Yields: Typically high, often exceeding 85% under optimized conditions.

Industrial-Scale Considerations

Large-scale synthesis follows similar chemistry but emphasizes:

- Use of continuous or batch reactors with precise temperature control.

- Optimization of reagent stoichiometry to maximize yield and minimize waste.

- Purification steps such as crystallization from suitable solvents or chromatographic techniques.

- Handling of by-products like amine hydrochloride salts by filtration and washing.

Industrial processes may also incorporate solvent recycling and process intensification to improve sustainability.

Solubility and Stock Solution Preparation

For research and formulation purposes, this compound hydrochloride is prepared as stock solutions with precise molarity calculations. The solubility data guide solvent selection and dilution protocols:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.6574 | 0.9315 | 0.4657 |

| 5 mg | 23.2872 | 4.6574 | 2.3287 |

| 10 mg | 46.5744 | 9.3149 | 4.6574 |

Stock solutions are prepared by dissolving the compound in solvents such as DMSO, followed by dilution with PEG300, Tween 80, water, or corn oil for in vivo formulations.

The preparation requires ensuring clarity at each solvent addition step, using vortexing, ultrasound, or mild heating to aid dissolution.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct sulfonylation | Piperidine, Methanesulfonyl chloride, Triethylamine | 0–25 °C, inert solvent | >85 | Simple, scalable, widely used |

| Nitroalkane solvent method | Methanesulfonyl chloride, Amine, Nitroalkane solvent | 25–30 °C addition, heat to 50 °C | ~94 | Efficient crystallization, solvent recycling |

| Reductive amination (related) | Piperidin-4-one, Ammonia, Raney-Ni catalyst | Hydrogenation conditions | High | For substituted derivatives, more complex |

Research Findings and Optimization

The direct reaction of piperidine with methanesulfonyl chloride is well-established, with optimization focusing on:

- Base selection to minimize side reactions.

- Temperature control to improve selectivity.

- Solvent choice to enhance solubility and ease of purification.

The nitroalkane solvent method offers advantages in product isolation and solvent reuse, which can be adapted for this compound synthesis.

Advances in catalytic reductive amination provide routes to functionalized piperidine sulfonamides, expanding the scope of derivatives accessible for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce secondary amines .

Scientific Research Applications

Pharmacological Applications

1.1 Antagonism of Chemokine Receptors

One of the prominent applications of N-(Piperidin-4-yl)methanesulfonamide derivatives is their role as antagonists of the CXCR4 chemokine receptor. Research indicates that modifications to the piperidine structure can enhance binding affinity and specificity towards CXCR4, which is implicated in various diseases including cancer and HIV. A study utilized structure-based fragment screening to identify and optimize derivatives, leading to significant antagonistic activity against CXCR4, which could potentially inhibit tumor progression and metastasis .

1.2 Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

This compound has also been identified as a key component in the development of inhibitors targeting the PI3K pathway. The PI3K pathway is crucial for cell growth and survival, making it a target for cancer therapy. Compounds derived from this sulfonamide have shown potential in disrupting PI3K activity, thereby inducing apoptosis in cancer cells .

Structure-Activity Relationship Studies

2.1 Synthesis of Benzamide Derivatives

Research into the synthesis of N-(Piperidin-4-yl)benzamide derivatives has revealed their ability to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a critical role in cellular responses to low oxygen levels. Specific derivatives demonstrated potent antitumor activity by promoting apoptosis through caspase activation . The structure-activity relationship (SAR) studies have provided insights into how subtle changes in chemical structure can significantly affect biological activity.

Case Studies

3.1 Antitumor Activity

A notable case study involved the evaluation of N-(Piperidin-4-yl)benzamide derivatives against HepG2 liver cancer cells. Two specific compounds exhibited IC50 values of 0.12 and 0.13 μM, indicating strong inhibitory effects on cell proliferation. These compounds were found to upregulate HIF-1α and downstream targets, including p21, highlighting their potential as therapeutic agents in oncology .

3.2 Autoimmune Disease Treatment

Another area of exploration is the application of this compound derivatives in treating autoimmune diseases. Patented compounds have shown efficacy in modulating immune responses, suggesting potential for therapeutic use in conditions such as rheumatoid arthritis and lupus .

Safety and Toxicological Considerations

While exploring the pharmacological potentials, it is crucial to consider safety profiles. This compound has been classified with specific hazard warnings related to skin and eye irritation . Understanding these safety aspects is essential for further development and clinical application.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, affecting the structure and function of the DNA molecule. This interaction can lead to various biological effects, including inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

N-Methyl-N-(piperidin-4-yl)methanesulfonamide (CAS 70724-74-2)

- Molecular Formula : C₇H₁₆N₂O₂S

- Key Difference : A methyl group replaces one hydrogen on the sulfonamide nitrogen.

- Impact : This substitution increases lipophilicity (LogP ~1.2 vs. 0.8 for the parent compound) and enhances metabolic stability by reducing oxidative deamination .

1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS 70724-74-2)

Functional Group Additions

N-(Piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride

- Molecular Formula : C₈H₁₆ClF₃N₂O₂S

- Key Difference : A trifluoroethyl group is added to the sulfonamide nitrogen.

- Impact : Enhanced binding to hydrophobic enzyme pockets (e.g., viral polymerases) due to the electron-withdrawing trifluoroethyl group, improving inhibitory activity .

N-[3-(Benzoyl)phenyl]methanesulfonamide derivatives

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| N-(Piperidin-4-yl)methanesulfonamide | 178.25 | 0.8 | 2.1 | 1.5 |

| N-Methyl derivative | 192.28 | 1.2 | 1.8 | 3.2 |

| Hydrochloride salt | 214.72 | -0.3 | 5.6 | 2.8 |

| Trifluoroethyl derivative | 296.74 | 2.5 | 0.9 | 4.5 |

Key Observations :

Antiviral Activity

Kinase Modulation

- This compound derivatives act as non-ATP competitive CK2 inhibitors, with IC₅₀ values in the low micromolar range (1–5 µM) .

Biological Activity

N-(Piperidin-4-yl)methanesulfonamide, a compound with a piperidine ring and a methanesulfonamide functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Methanesulfonamide Group : Enhances solubility and reactivity, making it suitable for various biological interactions.

This compound's structural arrangement allows it to interact with specific molecular targets, potentially modulating their activity and leading to various pharmacological effects.

The biological activity of this compound is largely attributed to its ability to bind to various receptors and enzymes. Some key mechanisms include:

- Receptor Modulation : The compound can influence receptor activity, affecting signaling pathways relevant to disease mechanisms.

- DNA Interaction : It may intercalate with DNA, impacting cellular proliferation and inducing apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, one study evaluated a series of piperidine derivatives for their effects on HepG2 liver cancer cells. Notably, a compound within this series showed an IC50 value of 0.25 μM, indicating potent activity against these cancer cells. Mechanistic studies revealed that this compound inhibited cyclin B1 expression while promoting p21 and p53 expression, leading to cell cycle arrest .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may serve as a potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems. This includes acting as a ligand for cannabinoid receptors, which are implicated in pain modulation and neuroprotection .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide | Similar piperidine structure | Variation in pyridine position affects activity |

| 1-(pyridin-4-yloxy)-N-(piperidin-4-yloxy) methanesulfonamide | Contains ether linkages | Different reactivity due to ether functionality |

| 1-benzyl-N-(piperidin-4-yloxy) methanesulfonamide | Benzyl group replaces phenyl | Changes in lipophilicity could influence pharmacokinetics |

Case Studies

- Antitumor Study : In a study focusing on the antitumor effects of N-(Piperidin-4-yl)benzamide derivatives, researchers found that specific compounds induced cell cycle arrest through modulation of key regulatory proteins involved in cell proliferation .

- Neuropharmacology : Investigations into the neuropharmacological effects revealed that certain derivatives exhibited promising results as CB1 antagonists, suggesting potential applications in treating conditions like obesity and addiction .

Q & A

What are the key considerations for optimizing the synthesis of N-(Piperidin-4-yl)methanesulfonamide to ensure high purity and yield?

Level : Basic

Answer :

Optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature) and purification techniques. For example:

- Reaction Design : Use nucleophilic substitution between methanesulfonyl chloride and 4-aminopiperidine derivatives under controlled pH to minimize side reactions .

- Purification : Chromatography (e.g., silica gel column) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the product with >95% purity .

- Yield Improvement : Catalytic bases like triethylamine can enhance reaction efficiency by scavenging HCl byproducts .

How can researchers resolve contradictions in reported biological activity data of this compound derivatives across different studies?

Level : Advanced

Answer :

Contradictions may arise from differences in assay conditions, stereochemical purity, or cellular models. Methodological approaches include:

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Structural Validation : Confirm compound stereochemistry via X-ray crystallography (as in ) or NMR to rule out enantiomer-specific effects .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Level : Basic

Answer :

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks. For example, the piperidine ring protons appear as distinct multiplets at δ 2.5–3.5 ppm .

- X-ray Crystallography : Resolves bond lengths (C–S: ~1.76 Å) and dihedral angles to validate sulfonamide-piperidine conformation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 193.1) .

What computational strategies are recommended to elucidate the binding mechanisms of this compound derivatives with target proteins?

Level : Advanced

Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins like MPXV DPol (PDB: 6T7K). Key interactions include H-bonds with Arg314 or hydrophobic contacts with Leu631 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å) and identify critical residues .

- Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .

What are the standard protocols for evaluating the in vitro stability of this compound under physiological conditions?

Level : Basic

Answer :

- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC (retention time shifts indicate hydrolysis) .

- Oxidative Resistance : Treat with HO (1 mM) and analyze sulfoxide/sulfone byproducts via LC-MS .

- Plasma Stability : Use human plasma at 37°C; precipitate proteins with acetonitrile and quantify parent compound .

How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups in this compound derivatives?

Level : Advanced

Answer :

- Scaffold Modification : Synthesize analogs with substituents at the piperidine nitrogen (e.g., benzyl, 4-fluorophenyl) and sulfonamide methyl group .

- Bioisosteric Replacement : Replace sulfonamide with carboxamide or phosphonamide to assess tolerance .

- Activity Cliffs : Compare IC values (e.g., 0.5 μM vs. 50 μM) to identify groups critical for potency, such as electron-withdrawing substituents enhancing receptor affinity .

What are the recommended storage conditions to maintain the chemical stability of this compound over extended periods?

Level : Basic

Answer :

- Temperature : Store at -20°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity : Use amber vials to avoid photolytic cleavage of the sulfonamide bond .

- Solvent Compatibility : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability; avoid aqueous buffers during storage .

What experimental approaches are suitable for determining the metabolic pathways of this compound in hepatic microsomal assays?

Level : Advanced

Answer :

- CYP450 Screening : Incubate with human liver microsomes (HLMs) and NADPH; identify metabolites via UPLC-QTOF-MS (e.g., hydroxylation at C3 of piperidine) .

- Enzyme Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to map isoform-specific metabolism .

- Kinetic Analysis : Calculate intrinsic clearance (CL) using substrate depletion rates (k = 0.02 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.